
1-Methyl-2-(2-methylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2-methylpropyl)piperazine is a piperazine derivative characterized by the presence of a methyl group and a 2-methylpropyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely recognized for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylpropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves batch or continuous flow processes. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins, enabling efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Participates in nucleophilic substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(2-methylpropyl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the modulation of receptor activity and enzyme inhibition, leading to diverse biological outcomes .
Comparación Con Compuestos Similares
- 1-Methylpiperazine
- 2-Methylpiperazine
- 4-Methylpiperazine
Comparison: 1-Methyl-2-(2-methylpropyl)piperazine is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct physicochemical properties and biological activities. Compared to other piperazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3 |
Clave InChI |
UZTPIFHFVKDYCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


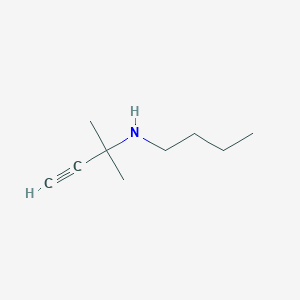
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)

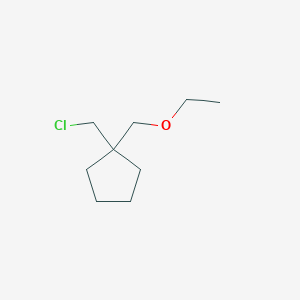
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

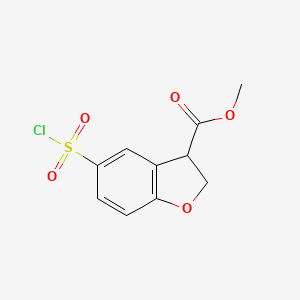
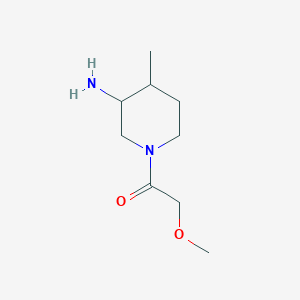
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)

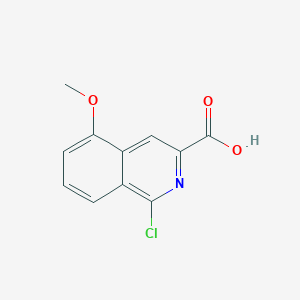
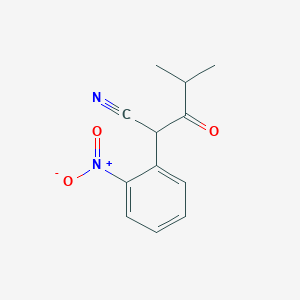
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
